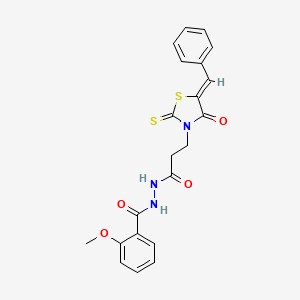![molecular formula C18H18ClN3O3S B2497690 N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923202-02-2](/img/structure/B2497690.png)
N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide and related compounds typically involves cyclization and acetylation reactions of chalcones, which are facilitated by the presence of hydrazine hydrate and acetic anhydride. These reactions can be efficiently carried out under solvent-free conditions using microwave irradiation, which offers high yields of the desired N-acetyl pyrazole derivatives (Thirunarayanan & Sekar, 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is characterized by the presence of a pyrazole ring substituted with acetyl and chlorophenyl groups. These structures have been extensively analyzed using various spectroscopic techniques, including IR, NMR, and X-ray diffraction, to elucidate their geometric and electronic features (Zhao et al., 2008).
Chemical Reactions and Properties
The presence of functional groups such as acetyl, methanesulfonamide, and chlorophenyl in the structure of this compound allows for a variety of chemical reactions. These include further acylation, sulfonation, and cyclization reactions that can be utilized to synthesize a wide range of derivatives with potential biological activities (Kondo et al., 2000).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by the nature of the substituents on the pyrazole and phenyl rings. These properties are crucial for determining the compound's suitability for further chemical modifications and its behavior in biological systems (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of this compound, are largely determined by the electron-donating and withdrawing effects of the substituents. The acetyl and chlorophenyl groups, for instance, can enhance the electrophilic character of the pyrazole ring, making it more reactive towards nucleophilic substitution reactions (Blasberg et al., 2010).
Wissenschaftliche Forschungsanwendungen
Interaction Studies and Chemical Properties
One study focuses on the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including a compound structurally similar to N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide. This research provides insight into the effects of temperature and concentration on such interactions, utilizing volumetric and acoustic properties to interpret solute-solute and solute-solvent interactions within the mixtures. The findings have implications for understanding the physicochemical behaviors of similar compounds in solution (Raphael, Bahadur, & Ebenso, 2015).
Catalytic Behavior in Chemical Reactions
Another area of application is in catalysis, where derivatives of bis(pyrazol-1-yl)methane ligands, related to the core structure of the compound , have been synthesized and their behavior in the transfer hydrogenation of ketones explored. This research highlights the potential use of these compounds in catalytic processes, demonstrating their efficacy and the impact of molecular structure on catalytic activity (Carrión et al., 2007).
Synthesis and Application in Organic Chemistry
The compound and its derivatives are also central to synthetic organic chemistry. For instance, studies on the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via cyclisation reactions highlight the utility of similar structures in creating complex organic molecules with high yields and excellent stereoselectivities. These methodologies are crucial for developing pharmacologically active compounds and materials with specific properties (Craig, Jones, & Rowlands, 2000).
Chemical Synthesis and Molecular Interaction
Additionally, the synthesis of phenylmethanesulfonamide derivatives based on phenyl-N-(2,2,2-trichloroethylidene)-methanesulfonamide showcases the reactivity and versatility of these compounds in chemical synthesis. This research opens up new avenues for the development of novel organic molecules with potential applications in drug development, material science, and as intermediates in organic synthesis (Aizina, Levkovskaya, & Rozentsveig, 2012).
Eigenschaften
IUPAC Name |
N-[2-[2-acetyl-3-(2-chlorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-12(23)22-18(13-7-3-5-9-15(13)19)11-17(20-22)14-8-4-6-10-16(14)21-26(2,24)25/h3-10,18,21H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSHQLCHAYQOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2497607.png)

![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2497610.png)
![N-(3-(methylsulfonamido)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2497611.png)
![6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2497613.png)
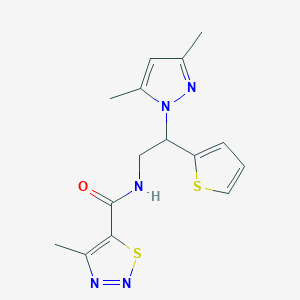

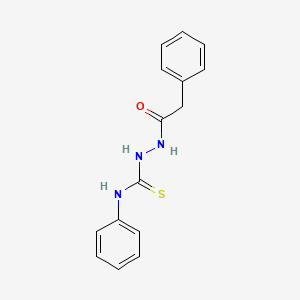
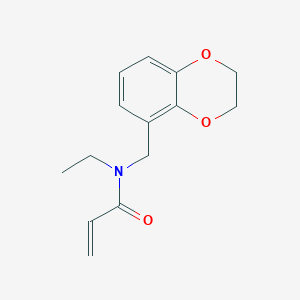

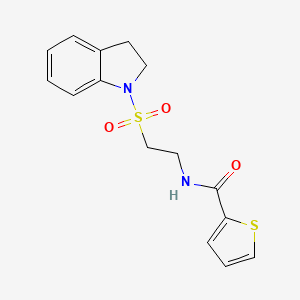
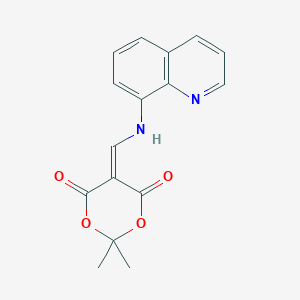
![3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2497626.png)
